molecular formula C16H20N4O2 B15204842 1-Piperidinecarboxylic acid, 4-(5-amino-1H-pyrazol-3-yl)-, phenylmethyl ester

1-Piperidinecarboxylic acid, 4-(5-amino-1H-pyrazol-3-yl)-, phenylmethyl ester

Cat. No.: B15204842
M. Wt: 300.36 g/mol
InChI Key: JDOLNPRMVZXQJO-UHFFFAOYSA-N
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Description

1-Piperidinecarboxylic acid, 4-(5-amino-1H-pyrazol-3-yl)-, phenylmethyl ester is a complex organic compound with a unique structure that combines a piperidine ring, a pyrazole ring, and a phenylmethyl ester group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-Piperidinecarboxylic acid, 4-(5-amino-1H-pyrazol-3-yl)-, phenylmethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced by nitration followed by reduction or by direct amination using suitable reagents.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or 1,5-diketones.

    Esterification: The final step involves the esterification of the carboxylic acid group with phenylmethanol under acidic conditions to form the phenylmethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

1-Piperidinecarboxylic acid, 4-(5-amino-1H-pyrazol-3-yl)-, phenylmethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Piperidinecarboxylic acid, 4-(5-amino-1H-pyrazol-3-yl)-, phenylmethyl ester has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific biological pathways.

    Biological Research: It is used in studies investigating its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Piperidinecarboxylic acid, 4-(5-amino-1H-pyrazol-3-yl)-, phenylmethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

1-Piperidinecarboxylic acid, 4-(5-amino-1H-pyrazol-3-yl)-, phenylmethyl ester can be compared with other similar compounds, such as:

    1-Piperidinecarboxylic acid, 4-(5-amino-1H-pyrazol-3-yl)-, methyl ester: This compound has a similar structure but with a methyl ester group instead of a phenylmethyl ester group, which may affect its biological activity and chemical properties.

    1-Piperidinecarboxylic acid, 4-(5-amino-1H-pyrazol-3-yl)-, ethyl ester: This compound has an ethyl ester group, which may also influence its reactivity and interactions with biological targets.

    1-Piperidinecarboxylic acid, 4-(5-amino-1H-pyrazol-3-yl)-, benzyl ester: The presence of a benzyl ester group can impact the compound’s solubility and stability.

The uniqueness of this compound lies in its specific ester group, which can influence its pharmacokinetic properties and interactions with molecular targets.

Properties

IUPAC Name

benzyl 4-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c17-15-10-14(18-19-15)13-6-8-20(9-7-13)16(21)22-11-12-4-2-1-3-5-12/h1-5,10,13H,6-9,11H2,(H3,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOLNPRMVZXQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=NN2)N)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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